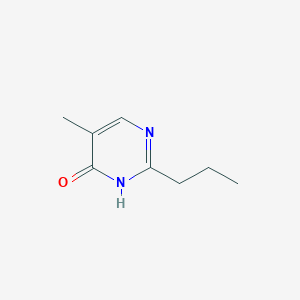5-Methyl-2-propylpyrimidin-4(3H)-one
CAS No.: 98489-53-3
Cat. No.: VC17321062
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98489-53-3 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-methyl-2-propyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | MUWRDYZINXXTSJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=C(C(=O)N1)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 5-methyl-2-propylpyrimidin-4(3H)-one defines a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidin-4(3H)-one scaffold features a ketone group at position 4, a methyl substituent at position 5, and a propyl group at position 2. The molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol.
Key structural features align with derivatives described in kinase inhibitor patents , where analogous substitutions at positions 2 and 5 modulate target affinity. For example, 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one (PubChem CID 135491346) shares the propyl and methyl substituents but incorporates a piperazine moiety, underscoring the flexibility of this scaffold in drug design.
Synthesis and Chemical Reactivity
Synthetic Routes
Pyrimidinone derivatives are typically synthesized via cyclocondensation reactions. A common approach involves the reaction of β-keto esters with urea or thiourea derivatives under acidic or basic conditions . For 5-methyl-2-propylpyrimidin-4(3H)-one, potential pathways include:
-
Condensation of Ethyl 3-oxopentanoate with Urea:
Ethyl 3-oxopentanoate (derived from propyl acetoacetate) reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form the pyrimidinone ring. This method parallels the synthesis of 5-chloro-6-hydroxy-2-propylpyrimidin-4(3H)-one , where chlorination and hydroxylation steps follow cyclization. -
Modification of Preformed Pyrimidines:
Substituents can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. For instance, the methyl group at position 5 might be installed using methyl iodide under basic conditions, as seen in the synthesis of 2-amino-6-methyl-5-propylpyrimidin-4-ol .
Reactivity and Functionalization
The ketone at position 4 is susceptible to nucleophilic attack, enabling further derivatization. For example, in CDK9 inhibitors , analogous pyrimidinones undergo substitutions at the C5 position to enhance selectivity. The propyl chain at position 2 may also be modified to improve lipophilicity or target binding, as demonstrated in kinase inhibitor patents .
Physicochemical Properties
While experimental data for 5-methyl-2-propylpyrimidin-4(3H)-one are sparse, properties can be extrapolated from related compounds:
The methyl and propyl groups contribute to moderate lipophilicity, suggesting potential blood-brain barrier permeability in pharmacological contexts .
Biological Activity and Applications
Kinase Inhibition
Structural analogs of 5-methyl-2-propylpyrimidin-4(3H)-one exhibit notable kinase inhibitory activity. For instance, 4-thiazol-2-anilinopyrimidines demonstrate nanomolar potency against CDK9 , with selectivity driven by C5 substituents. While the target compound lacks the aniline moiety of these inhibitors, its methyl and propyl groups may facilitate interactions with hydrophobic kinase domains.
Future Directions
-
Synthetic Optimization: Developing regioselective methods to introduce substituents at positions 2 and 5.
-
Biological Screening: Evaluating kinase inhibition, antimicrobial, and anticancer activity in vitro.
-
Computational Modeling: Predicting binding modes using molecular docking against CDK9 or related targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume